Acrylate-PEG6-t-butyl ester
CAS No.:
Cat. No.: VC13571639
Molecular Formula: C20H36O9
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O9 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3 |
| Standard InChI Key | QGMZFZMGMBAPNA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C |
Introduction
Chemical Structure and Molecular Properties
Composition and Functional Groups
Acrylate-PEG6-t-butyl ester is defined by the molecular formula and a molecular weight of 420.5 g/mol . The structure comprises:
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Acrylate group: A vinyl ester () that participates in polymerization or thiol-ene click reactions.
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PEG6 spacer: A hexaethylene glycol chain () that improves aqueous solubility and reduces immunogenicity.
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tert-Butyl ester: A bulky protecting group () that masks a terminal carboxylic acid, which can be deprotected to yield a reactive site .
The compound’s SMILES notation, , reflects its linear arrangement of functional groups .
Physicochemical Characteristics
Key properties include:
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Solubility: Highly soluble in polar solvents such as water, DMSO, and methanol due to the PEG spacer .
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Stability: The tert-butyl ester confers stability under basic conditions but hydrolyzes in acidic environments (e.g., trifluoroacetic acid) .
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Thermal behavior: Decomposes above 200°C, with a glass transition temperature () influenced by the PEG chain’s flexibility .
Synthesis and Manufacturing
Polymerization Techniques
Acrylate-PEG6-t-butyl ester is synthesized via a multi-step process:
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PEGylation: A hexaethylene glycol chain is functionalized with acrylate and tert-butyl ester groups using esterification reactions.
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Purification: Residual monomers and catalysts (e.g., hydroquinone inhibitors) are removed via distillation or chromatography to achieve >95% purity .
Industrial-scale production often employs emulsion polymerization, where acrylate monomers are reacted with PEG derivatives in the presence of free-radical initiators like ammonium persulfate. Sodium lauryl sulfate or polysorbate 80 act as emulsifiers, ensuring uniform particle size distribution .
Quality Control
Specifications for pharmaceutical-grade material include:
Applications in Biomedical Research
Drug Delivery Systems
The PEG6 spacer in Acrylate-PEG6-t-butyl ester enhances the pharmacokinetic profiles of conjugated therapeutics:
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Prolonged circulation: PEGylation reduces renal clearance and opsonization, extending half-life by up to 40% compared to non-PEGylated analogs .
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Controlled release: The tert-butyl ester can be hydrolyzed in acidic tumor microenvironments (pH 6.5–6.8), enabling site-specific drug activation .
Table 2: Case Studies in Drug Delivery
| Therapeutic Agent | Conjugation Site | Outcome | Reference |
|---|---|---|---|
| Doxorubicin | Amine linkage | 60% tumor reduction in mice | |
| siRNA | Thiol-ene click | 80% gene silencing efficiency |
Bioconjugation and Diagnostics
The acrylate group enables covalent attachment to thiol- or amine-containing biomolecules:
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Antibody-drug conjugates (ADCs): Site-specific coupling to cysteine residues improves homogeneity and reduces off-target toxicity .
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Imaging probes: Conjugation with near-infrared dyes (e.g., Cy7) enhances signal-to-noise ratios in vivo .
Recent Advances and Future Directions
Stimuli-Responsive Materials
Recent studies exploit the tert-butyl ester’s acid-lability to design pH-sensitive hydrogels for oral insulin delivery. These systems release 90% of their payload in simulated intestinal fluid (pH 6.8) within 4 hours .
CRISPR-Cas9 Delivery
PEGylated acrylate nanoparticles loaded with CRISPR components achieve 70% gene editing efficiency in hepatocytes, surpassing lipid-based vectors .
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